molecular formula C20H19N3O B2922332 2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide CAS No. 1209856-28-9

2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide

Cat. No.: B2922332
CAS No.: 1209856-28-9
M. Wt: 317.392
InChI Key: XMNVZTQDUDPBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is a chemical compound developed for research use, featuring a cyclopenta[c]pyrazole core structure. This scaffold is of significant interest in medicinal chemistry, particularly in the development of ligands for central nervous system (CNS) targets. Compounds based on the N-(pyrazol-3-yl)acetamide structure have been extensively investigated as positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor subtype 4 (M4 mAChR) . The M4 mAChR is a promising therapeutic target for neurodevelopmental and neurodegenerative diseases such as schizophrenia and Alzheimer's disease, as activation of this GPCR can improve cognitive function and reduce psychosis . The core structure of this compound suggests potential application in similar pharmacological research. The molecular framework incorporates a 2-phenylacetamide group linked to a phenyl-substituted cyclopenta[c]pyrazole, a structure designed to interact with allosteric binding sites on protein targets. Research into similar pyrazoline derivatives indicates that this class of compounds can exhibit diverse biological properties, making them valuable tools for probing biological mechanisms and developing new therapeutic agents . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c24-19(14-15-8-3-1-4-9-15)21-20-17-12-7-13-18(17)22-23(20)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNVZTQDUDPBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling of 2,7-dibromobenzofuran and 2-methylpyrazole-3-boronic acid, followed by N-arylation using 4-chloro-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride ()

  • Structure : Shares the cyclopenta[c]pyrazole core but replaces the acetamide group with a methanamine hydrochloride moiety.
  • The protonated amine in the hydrochloride salt enhances water solubility compared to the neutral acetamide group in the target compound .

2-[(4-cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ()

  • Structure : Replaces the pyrazole core with a 1,2,4-triazole ring and introduces a sulfanyl linker, a pyridinyl group, and a benzothiazol-phenylacetamide chain.
  • Key Differences :
    • The triazole core may confer distinct hydrogen-bonding patterns compared to pyrazole, influencing target selectivity.
    • The benzothiazole and pyridine substituents increase aromaticity and molecular weight (MW = 540.7 g/mol vs. ~375 g/mol for the target compound), likely enhancing lipophilicity (logP) and membrane permeability .

2-(2,4-dichlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide ()

  • Structure: Features a methyl-substituted cyclopenta[c]pyrazole core and a dichlorophenoxy-acetamide group.
  • Key Differences: The dichlorophenoxy group introduces significant lipophilicity, likely increasing logP compared to the target compound’s phenyl groups. The methyl group at position 2 may sterically hinder interactions with flat binding pockets, reducing affinity for certain targets .

Physicochemical and Functional Implications

Table 1: Comparative Analysis of Key Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP* (Predicted) Hydrogen-Bonding Capacity
Target Compound Cyclopenta[c]pyrazole Phenyl (x2), acetamide ~375 ~3.5 Moderate (amide, pyrazole)
Methanamine hydrochloride analog (E4) Cyclopenta[c]pyrazole Phenyl, methanamine hydrochloride ~290 ~1.8 High (amine)
Triazole-benzothiazole analog (E5) 1,2,4-triazole Cyclohexyl, pyridinyl, benzothiazole 540.7 ~5.2 High (triazole, amide)
Dichlorophenoxy analog (E6) Cyclopenta[c]pyrazole 2,4-dichlorophenoxy, methyl ~370 ~4.1 Moderate (amide, pyrazole)

*logP values are estimated using fragment-based methods (e.g., XLogP3).

Crystallographic and Hydrogen-Bonding Patterns

The target compound’s crystal packing is likely influenced by N–H···O and C–H···π interactions, as seen in pyrazole derivatives. In contrast:

  • Methanamine analog (E4) : Ionic interactions from the hydrochloride salt dominate, leading to distinct crystal lattice stability .
  • Triazole-benzothiazole analog (E5) : Sulfanyl and benzothiazole groups may participate in S···N or π-stacking interactions, altering solubility and melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.